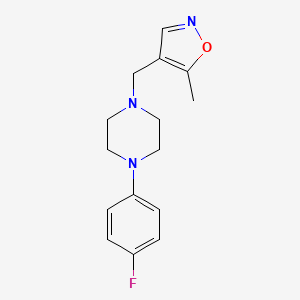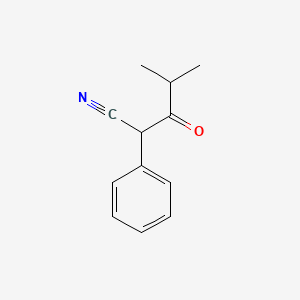
4-Methyl-3-oxo-2-phenylpentanenitrile
Übersicht
Beschreibung
4-Methyl-3-oxo-2-phenylpentanenitrile is a chemical compound with the CAS Number: 32039-89-7 . It has a molecular weight of 187.24 and its molecular formula is C12H13NO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-oxo-2-phenylpentanenitrile consists of a phenyl group attached to a pentanenitrile chain with a methyl and a ketone functional group . The exact structure can be represented by the SMILES notation: CC©C(=O)C(C#N)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
4-Methyl-3-oxo-2-phenylpentanenitrile is a liquid at room temperature . It has a molecular weight of 187.24 g/mol .Wissenschaftliche Forschungsanwendungen
Extraction and Separation Applications
4-Methyl-3-oxo-2-phenylpentanenitrile and its derivatives are used in extraction and separation processes. For instance, 4-methylpentan-2-ol, a related compound, is employed for the quantitative extraction of iron(III) from hydrochloric acid solutions. This compound's effectiveness in extraction processes can be linked to its chemical properties which facilitate the selective separation of specific metals from complex mixtures (Gawali & Shinde, 1974).
In Chemical Synthesis and Reactions
4-Methyl-3-oxo-2-phenylpentanenitrile plays a significant role in chemical synthesis and reactions. For example, it is used in the Friedel–Crafts reaction, an important process in organic chemistry. The compound serves as a precursor in the synthesis of complex organic molecules, demonstrating its versatility and utility in chemical synthesis (Natekar & Samant, 2010).
Catalysis and Biotransformations
The compound is significant in catalysis and biotransformation processes. Research on biotransformations of 3-arylpent-4-enenitriles, which include derivatives of 4-Methyl-3-oxo-2-phenylpentanenitrile, has shown that these compounds can be efficiently hydrated using microbial whole-cell catalysts. This indicates their potential in facilitating specific biochemical reactions, enhancing enantioselectivity and efficiency in organic synthesis (Gao et al., 2006).
Pharmaceutical Applications
In pharmaceutical research, derivatives of 4-Methyl-3-oxo-2-phenylpentanenitrile are used in the synthesis of various bioactive compounds. These derivatives have shown potential in the development of new drugs, particularly in the synthesis of specific inhibitors and medicinal chemistry applications. For example, its derivatives are involved in the synthesis of organotin(IV) complexes with potential anticancer properties (Basu Baul et al., 2009).
Material Science and Functional Materials
In material science, the compound and its derivatives are used in the synthesis of functional materials. This includes applications in the preparation of polymers and other materials with specific physical and chemical properties, highlighting its role in the development of novel materials (Nishiwaki et al., 1999).
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
4-methyl-3-oxo-2-phenylpentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)12(14)11(8-13)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISSRHCRSOSRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-oxo-2-phenylpentanenitrile | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687109.png)
![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2687110.png)

![Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2687112.png)
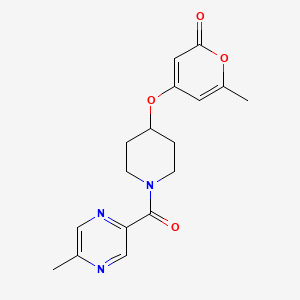
![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2687116.png)
![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2687118.png)

![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2687124.png)
![N'-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N-hydroxymethanimidamide](/img/structure/B2687126.png)
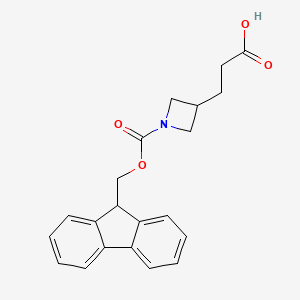
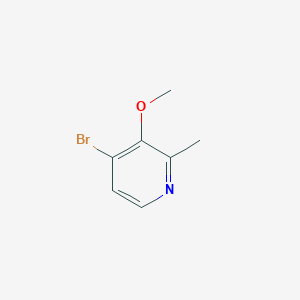
![7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B2687130.png)
